3-(p-Tolyl)isothiazole-5-carboxylic acid
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Overview
Description
3-(p-Tolyl)isothiazole-5-carboxylic acid is a heterocyclic organic compound that belongs to the isothiazole family. This compound features a five-membered ring containing sulfur and nitrogen atoms, with a carboxylic acid group and a p-tolyl group attached to the ring. The presence of these functional groups imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 3-(p-Tolyl)isothiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of thioamides with 3-tosyloxypentane-2,4-dione, leading to the formation of 5-acetylthiazole. This intermediate can then be treated with arylhydrazines in polyphosphoric acid to yield the desired isothiazole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-(p-Tolyl)isothiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive positions on the isothiazole ring. Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(p-Tolyl)isothiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research into the compound’s pharmacological effects has shown promise in the treatment of various diseases, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-(p-Tolyl)isothiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s aromaticity and functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. For example, the compound may inhibit microbial growth by targeting essential enzymes in the pathogen’s metabolic pathways .
Comparison with Similar Compounds
3-(p-Tolyl)isothiazole-5-carboxylic acid can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds like 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol share structural similarities and exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds, such as 5-(2-carboxyethenyl) indole derivatives, also display diverse biological activities and are used in similar research applications.
Unique Features:
Properties
IUPAC Name |
3-(4-methylphenyl)-1,2-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-2-4-8(5-3-7)9-6-10(11(13)14)15-12-9/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLBTRHQNYHZKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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